molecular formula C18H14F3NO3S B2493760 4-methoxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-sulfonamide CAS No. 929431-89-0

4-methoxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-sulfonamide

Cat. No.: B2493760
CAS No.: 929431-89-0
M. Wt: 381.37
InChI Key: IONPSOZUFRMUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-sulfonamide is an organic compound that features a naphthalene ring substituted with a methoxy group and a sulfonamide group, which is further connected to a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Naphthalene Derivative Preparation: The naphthalene ring is first functionalized with a methoxy group through electrophilic aromatic substitution.

    Sulfonamide Formation: The methoxy-naphthalene derivative is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently converted to the sulfonamide by reaction with an amine.

    Trifluoromethyl Phenyl Derivative Coupling: The final step involves coupling the sulfonamide with a trifluoromethyl-substituted phenyl derivative under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a naphthaldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

4-methoxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
  • 4-methoxy-3-(trifluoromethyl)benzoyl chloride
  • 4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Uniqueness

4-methoxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-sulfonamide is unique due to the presence of both a naphthalene ring and a trifluoromethyl-substituted phenyl ring, which can impart distinct chemical and physical properties. The combination of these structural features can result in enhanced stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

4-methoxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S/c1-25-16-9-10-17(15-8-3-2-7-14(15)16)26(23,24)22-13-6-4-5-12(11-13)18(19,20)21/h2-11,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONPSOZUFRMUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.